Cas no 1209842-84-1 (4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine)

4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- Pyrimidine, 4-methyl-5-nitro-2-(4-phenyl-1-piperazinyl)-6-(1-pyrrolidinyl)-
- 4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- F5736-0223
- 1209842-84-1
- AKOS024255417
- VU0519347-1
- 4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine
- CCG-309655
-
- インチ: 1S/C19H24N6O2/c1-15-17(25(26)27)18(23-9-5-6-10-23)21-19(20-15)24-13-11-22(12-14-24)16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-14H2,1H3
- InChIKey: ZZPJRJRCGGAYKS-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCN(C3=CC=CC=C3)CC2)=NC(N2CCCC2)=C([N+]([O-])=O)C(C)=N1
計算された属性
- せいみつぶんしりょう: 368.19607403g/mol
- どういたいしつりょう: 368.19607403g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 495
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 81.3Ų
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5736-0223-50mg |
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine |
1209842-84-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5736-0223-4mg |
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine |
1209842-84-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5736-0223-20μmol |
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine |
1209842-84-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5736-0223-2mg |
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine |
1209842-84-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5736-0223-20mg |
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine |
1209842-84-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5736-0223-5mg |
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine |
1209842-84-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5736-0223-1mg |
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine |
1209842-84-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5736-0223-3mg |
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine |
1209842-84-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5736-0223-10mg |
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine |
1209842-84-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5736-0223-10μmol |
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine |
1209842-84-1 | 10μmol |
$69.0 | 2023-09-09 |
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine 関連文献
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidineに関する追加情報
Introduction to 4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (CAS No: 1209842-84-1)
4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, identified by its CAS number 1209842-84-1, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The structural framework of this molecule incorporates multiple pharmacophoric elements, including a nitro group, phenylpiperazine, and pyrrolidine moieties, which collectively contribute to its unique chemical and biological properties.
The synthesis and characterization of 4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine have been subjects of extensive study due to its potential applications in the development of novel therapeutic agents. The presence of the nitro group at the 5-position of the pyrimidine ring is particularly noteworthy, as it can influence the electronic properties and reactivity of the molecule. Additionally, the incorporation of 4-phenylpiperazine and pyrrolidin-1-yl substituents introduces functionalities that are commonly associated with psychoactive and neuroactive compounds, suggesting potential applications in central nervous system (CNS) drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and energetic properties of 4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine with greater precision. These studies have highlighted the compound's ability to interact with various biological targets, including enzymes and receptors involved in neurotransmitter signaling. The nitro group, in particular, has been shown to modulate redox-sensitive pathways, which could be exploited for the development of drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease.
In vitro studies have demonstrated that 4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine exhibits promising pharmacological activity. For instance, its interaction with serotonin receptors has been investigated for potential applications in treating depression and anxiety disorders. The phenylpiperazine moiety is known to enhance binding affinity to certain receptor subtypes, while the pyrrolidine ring contributes to metabolic stability. These characteristics make it a valuable scaffold for designing next-generation CNS drugs with improved efficacy and reduced side effects.
The role of 4-methyl-5-nitro-2-(4-phenylpiperazin-1-y l)-6-(pyrrolidin -1 -y l)pyrimidine in drug development has been further underscored by its potential as an intermediate in multi-step synthetic pathways. Researchers have leveraged its structural versatility to create derivatives with tailored biological activities. For example, modifications at the 2-position or 6-position of the pyrimidine ring have led to compounds with enhanced receptor selectivity or improved pharmacokinetic profiles. Such modifications are crucial for optimizing drug candidates for clinical translation.
The compound's chemical stability under various conditions has also been a focus of investigation. Studies have shown that 4-methyl -5-nitro -2-(4 -phen ylpiperazin -1 -y l)-6 -(py rrolidin -1 -y l)pyrimidine maintains its integrity during storage and processing, which is essential for industrial-scale production. Furthermore, its solubility profile has been optimized for formulation into oral or injectable dosage forms, ensuring bioavailability and therapeutic efficacy.
From a regulatory perspective, the synthesis and commercialization of 4-methyl -5-nitro -2-(4 -phen ylpiperazin -1 -y l)-6 -(py rrolidin -1 -y l)pyrimidine must adhere to stringent quality control measures. Good Manufacturing Practices (GMP) ensure that the compound is produced consistently and safely for medical use. Additionally, preclinical studies are conducted to evaluate its toxicity profile and pharmacokinetic parameters before human trials commence.
The future directions for research on 4-methyl -5-nitro -2-(4 -phen ylpiperazin -1 -y l)-6 -(py rrolidin -1 -y l)pyrimidine include exploring its potential in combination therapies with other drugs. Such combinations could synergistically enhance therapeutic outcomes while minimizing adverse effects. Moreover, advances in biocatalysis and green chemistry may offer sustainable methods for synthesizing this compound, reducing environmental impact without compromising purity or yield.
In conclusion,4-methyl -5-nitro -2-(4 phen ylpiperazin 1 yl)-6 -(py rrolidin 1 yl) pyrimidine (CAS No: 1209842 84 1) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications. Its unique structural features make it a versatile scaffold for drug discovery, particularly in CNS disorders. As research continues to uncover new applications and optimize synthetic methodologies,this compound holds promise as a key intermediate in developing next-generation therapeutics that address unmet medical needs.
1209842-84-1 (4-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine) 関連製品
- 2229216-42-4(1-amino-2-(3-phenoxyphenyl)propan-2-ol)
- 1094510-28-7((4-bromo-2-propoxyphenyl)methanol)
- 2172512-79-5(2-4-(but-3-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylphenol)
- 1806766-28-8(2-(Bromomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1807182-77-9(5,6-Dichloropicolinamide)
- 5507-44-8(Diethoxymethylvinylsilane)
- 1806538-76-0(1-(3-Bromo-2-hydroxyphenyl)-3-chloropropan-1-one)
- 1270489-77-4(3-Amino-3-(pyridin-2-YL)propanenitrile)
- 2138396-61-7(2-(1-methylpyrrolidin-2-yl)methyl-2H-1,2,3-triazol-4-amine)
- 7125-83-9(1,2,2-Trichloro-3,3,3-trifluoropropane)



